molecular formula C9H13NO2S B3018519 N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1448128-96-8

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B3018519
CAS No.: 1448128-96-8
M. Wt: 199.27
InChI Key: PZLQQAXURDBINT-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a compound that features a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the specific derivative being synthesized .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological receptors, leading to different pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the methoxy and acetamide groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7(11)10-5-9(12-2)8-3-4-13-6-8/h3-4,6,9H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLQQAXURDBINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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